

# The Genesis and Scientific Underpinnings of AMX0035: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AMX12006  |           |
| Cat. No.:            | B10856058 | Get Quote |

Aimed at the scientific community, this document provides a comprehensive guide to the discovery, synthesis, and mechanistic action of AMX0035, a combination therapeutic investigated for neurodegenerative diseases.

# Introduction: A Dual-Pronged Approach to Neuroprotection

AMX0035, also known as Relyvrio<sup>™</sup> in the United States and Albrioza<sup>™</sup> in Canada, is an oral fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), also referred to as tauroursodeoxycholic acid (TUDCA).[1][2] The development of AMX0035 was predicated on a synergistic strategy to combat neuronal cell death by concurrently targeting two distinct cellular stress pathways implicated in the pathogenesis of neurodegenerative diseases: endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[2] Preclinical studies have suggested that the combination of these two compounds may offer a more robust neuroprotective effect than either agent alone.[1] This whitepaper will delve into the technical details of AMX0035, from the synthesis of its constituent components to the experimental evidence elucidating its mechanism of action and its clinical evaluation.

## **Synthesis of Constituent Components**

The manufacturing of AMX0035 involves the synthesis of its two active pharmaceutical ingredients, sodium phenylbutyrate and taurursodiol.



### **Synthesis of Sodium Phenylbutyrate**

Sodium phenylbutyrate is the sodium salt of 4-phenylbutyric acid. A common laboratory-scale synthesis involves the neutralization of 4-phenylbutyric acid with a sodium base.

Experimental Protocol: Synthesis of Sodium 4-Phenylbutyrate

- Materials: 4-phenylbutyric acid, sodium hydroxide (NaOH), deionized water, toluene.
- Procedure:
  - Suspend 4-phenylbutyric acid (e.g., 0.40 g, 2.436 mmol) in deionized water (e.g., 30 mL).
  - Add an equimolar amount of sodium hydroxide (e.g., 0.097 g, 2.436 mmol) to the suspension.
  - Stir the mixture until the 4-phenylbutyric acid is completely dissolved, forming a clear solution.
  - Concentrate the solution using a rotary evaporator to remove the bulk of the water.
  - Perform azeotropic dehydration twice with toluene to remove residual water.
  - The resulting solid is sodium 4-phenylbutyrate, which can be collected and dried.

A flowchart for this synthesis process is outlined below:





Click to download full resolution via product page

Synthesis of Sodium Phenylbutyrate.

## **Synthesis of Taurursodiol (Tauroursodeoxycholic Acid)**







Taurursodiol is the taurine conjugate of ursodeoxycholic acid (UDCA). The synthesis of taurursodiol is a more complex process that can be achieved through chemical or chemoenzymatic methods. A common approach involves the activation of the carboxylic acid group of UDCA followed by amidation with taurine.

Experimental Protocol: General Chemoenzymatic Synthesis of Taurursodiol

 Materials: Ursodeoxycholic acid (UDCA), N-hydroxysuccinimide (NHS) or similar activating agent, a condensing agent (e.g., dicyclohexylcarbodiimide - DCC), a suitable catalyst, taurine, and appropriate organic solvents.

#### Procedure:

- Activation of UDCA: React UDCA with an activating agent like N-hydroxysuccinimide in the presence of a condensing agent to form an active ester of UDCA.
- Conjugation with Taurine: React the activated UDCA ester with taurine in a suitable solvent system. The nucleophilic amine group of taurine attacks the activated carbonyl of the UDCA ester, forming an amide bond.
- Purification: The resulting taurursodiol is then purified from the reaction mixture using techniques such as chromatography and/or recrystallization.

A simplified workflow for the synthesis of taurursodiol is as follows:





Click to download full resolution via product page

General Synthesis of Taurursodiol.

# Mechanism of Action: Targeting Cellular Stress Pathways

AMX0035 is designed to exert its neuroprotective effects by modulating two key cellular stress pathways: the Unfolded Protein Response (UPR) in the endoplasmic reticulum and mitochondrial dysfunction.

## **Endoplasmic Reticulum Stress and the Unfolded Protein Response**



The ER is responsible for the proper folding and modification of a significant portion of the cell's proteins. An accumulation of misfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates the UPR. The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. The UPR is mediated by three main sensor proteins: PERK, IRE1 $\alpha$ , and ATF6.

Sodium phenylbutyrate is thought to act as a chemical chaperone, aiding in protein folding and reducing the load of misfolded proteins in the ER, thereby mitigating ER stress.



Click to download full resolution via product page

The Unfolded Protein Response Pathway.

## **Mitochondrial Dysfunction**

Mitochondria are central to cellular energy production and are also key regulators of apoptosis. Mitochondrial dysfunction, characterized by impaired electron transport chain function, reduced ATP synthesis, and increased production of reactive oxygen species (ROS), is a common feature of neurodegenerative diseases.



Taurursodiol is believed to stabilize the mitochondrial membrane and inhibit apoptosis by preventing the release of pro-apoptotic factors like cytochrome c.



Click to download full resolution via product page

Mitochondrial-Mediated Apoptosis.

### **Preclinical and Clinical Evaluation**

The therapeutic potential of AMX0035 has been investigated in both preclinical models and clinical trials.

### **Preclinical Studies**

Preclinical studies in cellular and animal models of neurodegeneration have suggested that the combination of sodium phenylbutyrate and taurursodiol can synergistically reduce neuronal cell death.[1] These studies have provided the foundational evidence for the dual-pathway hypothesis.

Experimental Protocol: Assessment of Mitochondrial Respiration

A common method to assess mitochondrial function is by measuring the oxygen consumption rate (OCR) using extracellular flux analysis (e.g., Seahorse XF Analyzer).

- Cell Culture: Plate neuronal cells at an appropriate density in a Seahorse XF microplate.
- Assay Medium: Replace the culture medium with a low-buffered assay medium.
- Sequential Injections: Sequentially inject mitochondrial stressors to measure different parameters of mitochondrial respiration:



- o Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
- FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, to measure maximal respiration.
- Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- Data Analysis: The OCR is measured in real-time, and various parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated.

#### **Clinical Trials**

The efficacy and safety of AMX0035 have been evaluated in clinical trials for amyotrophic lateral sclerosis (ALS).

The CENTAUR trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of AMX0035 in participants with ALS.[3]

Key Methodologies of the CENTAUR Trial:

- Participants: 137 participants with definite ALS.
- Intervention: Participants were randomized in a 2:1 ratio to receive either AMX0035 (3 g sodium phenylbutyrate and 1 g taurursodiol) or a matching placebo, administered orally or via a feeding tube.[3] The initial dosage was once daily for the first 3 weeks, followed by twice daily.
- Primary Outcome: The primary efficacy outcome was the rate of decline in the total score on the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) over a 24week period.[3]
- Secondary Outcomes: Included measures of isometric muscle strength, plasma phosphorylated axonal neurofilament H subunit levels, and slow vital capacity.[3]

Summary of Key Quantitative Data from the CENTAUR Trial:



| Outcome<br>Measure                          | AMX0035<br>Group | Placebo Group | Difference | p-value |
|---------------------------------------------|------------------|---------------|------------|---------|
| ALSFRS-R<br>Score Decline<br>(points/month) | -1.24            | -1.66         | 0.42       | 0.03    |

Data from Paganoni S, et al. N Engl J Med 2020; 383:919-930.[3]

The PHOENIX trial was a larger, global Phase 3, randomized, placebo-controlled study designed to confirm the findings of the CENTAUR trial.[1]

Key Methodologies of the PHOENIX Trial:

- Participants: Approximately 664 participants with ALS.
- Intervention: Similar to the CENTAUR trial, participants were randomized to receive AMX0035 or placebo.
- Primary Outcome: The primary endpoint was the change from baseline in the ALSFRS-R total score at 48 weeks.[1]
- Secondary Outcomes: Included measures of overall survival, respiratory function, and quality
  of life.[1]

Summary of Key Quantitative Data from the PHOENIX Trial:

| Outcome Measure                                   | AMX0035 Group             | Placebo Group             | p-value |
|---------------------------------------------------|---------------------------|---------------------------|---------|
| Change in ALSFRS-R<br>from Baseline at<br>Week 48 | No significant difference | No significant difference | 0.667   |

Data from Amylyx Pharmaceuticals press release, March 8, 2024.[1]

The PHOENIX trial did not meet its primary or secondary endpoints, showing no significant difference between the AMX0035 and placebo groups in slowing disease progression or



improving other functional measures.[1]

### Conclusion

AMX0035 represents a rationally designed therapeutic that targets two key cellular stress pathways believed to be central to neurodegeneration. While initial Phase 2 clinical data in ALS were promising, the larger Phase 3 trial did not confirm these findings. This underscores the complexities of translating preclinical findings and early-phase clinical results into late-stage clinical success. The data and methodologies presented in this technical guide provide a comprehensive overview of the scientific journey of AMX0035, offering valuable insights for researchers and drug developers in the field of neurodegenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]
- 2. Amylyx Pharmaceuticals Announces Publication of Data Showing the Encouraging Effects of AMX0035 on Cerebrospinal Fluid Biomarkers of Core Alzheimer's Disease Pathology and Neurodegeneration | Amylyx [amylyx.com]
- 3. Trial of Sodium Phenylbutyrate—Taurursodiol for Amyotrophic Lateral Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Genesis and Scientific Underpinnings of AMX0035: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856058#discovery-and-synthesis-of-amx12006]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com